![molecular formula C16H17N3O3 B13466764 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline moiety fused with a piperidine-2,6-dione ring system. The presence of an amino group and a keto group in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino-substituted isoindoline with a piperidine-2,6-dione derivative can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
科学的研究の応用
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione has numerous applications in scientific research:
作用機序
The mechanism of action of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar structural features and biological activities.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anticancer properties.
Thalidomide: The parent compound from which lenalidomide and pomalidomide are derived.
Uniqueness
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline moiety with a piperidine-2,6-dione ring system sets it apart from other similar compounds .
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
3-(6-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c17-11-4-8-3-10-7-19(13-1-2-14(20)18-15(13)21)16(22)12(10)6-9(8)5-11/h3,6,11,13H,1-2,4-5,7,17H2,(H,18,20,21) |
InChIキー |
VBENGWFHQKGMNW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CC(CC4=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


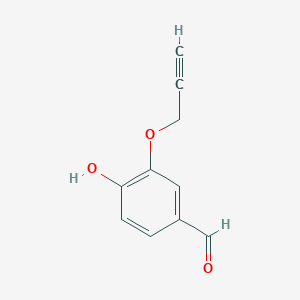

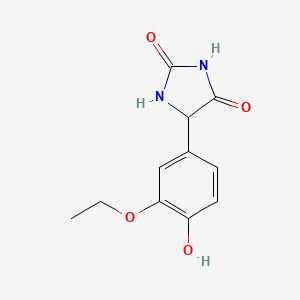
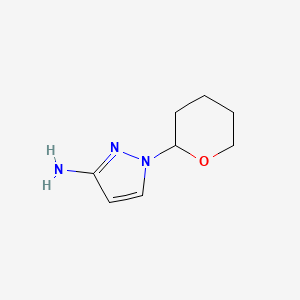

![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
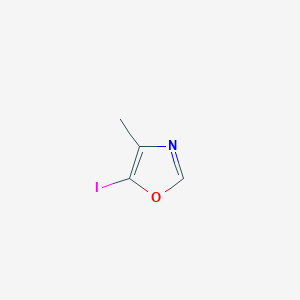
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)
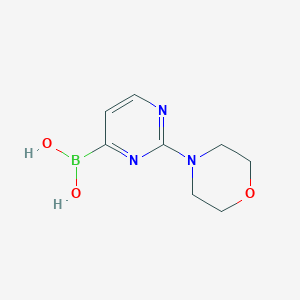

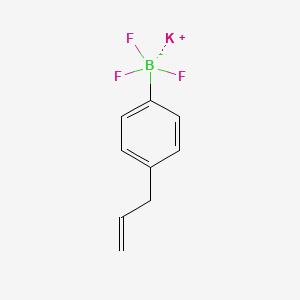
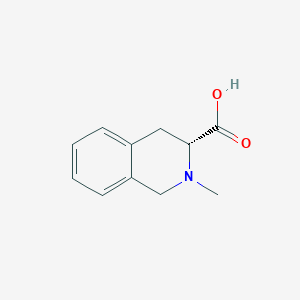
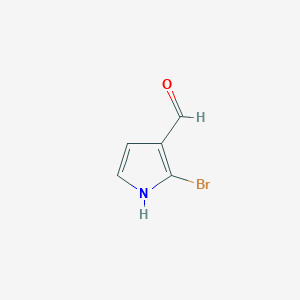
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
